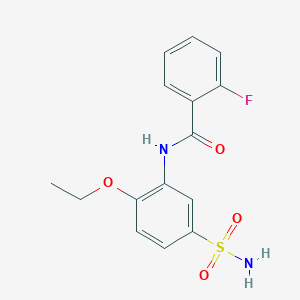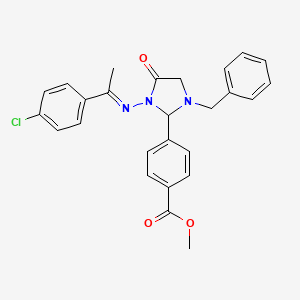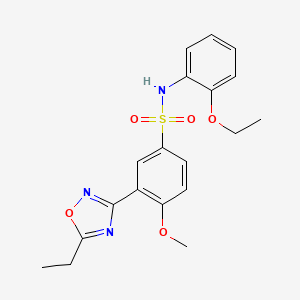![molecular formula C15H14BrClN2O3S B7704334 2-[(4-Bromophenyl)methyl-(4-chlorophenyl)sulfonylamino]acetamide CAS No. 499112-81-1](/img/structure/B7704334.png)
2-[(4-Bromophenyl)methyl-(4-chlorophenyl)sulfonylamino]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[(4-Bromophenyl)methyl-(4-chlorophenyl)sulfonylamino]acetamide” is a complex organic molecule. It contains functional groups such as a sulfonyl group (-SO2-), an amide group (-CONH2), and aromatic rings with halogen substitutions .
Synthesis Analysis
While the exact synthesis process for this specific compound is not available, similar compounds have been synthesized and studied. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and their molecular structures were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name and functional groups. It likely contains a central acetamide group (-CONH2) attached to a sulfonyl group (-SO2-), which is further connected to two aromatic rings, one with a bromine substitution and the other with a chlorine substitution .
科学的研究の応用
Antimicrobial Activity
The synthesized derivatives of Cambridge ID 7037833 have been evaluated for their antimicrobial potential. Specifically, compounds d1, d2, and d3 demonstrated promising activity against both Gram-positive and Gram-negative bacterial species. Thiazole-based structures often exhibit antibacterial properties by interfering with bacterial lipid biosynthesis or employing additional mechanisms .
Anticancer Properties
Cancer remains a significant global health challenge, necessitating novel therapeutic approaches. Cambridge ID 7037833 derivatives were screened for anticancer activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). Notably, compounds d6 and d7 exhibited the most potent activity against breast cancer cells. These findings highlight the compound’s potential as a lead candidate for rational drug design in cancer treatment .
Molecular Docking Studies
To understand the binding mode of active compounds, molecular docking studies were conducted. Compounds d1, d2, d3, d6, and d7 displayed favorable docking scores within the binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These results suggest that these derivatives could serve as valuable leads for drug development .
Chemical Synthesis and Characterization
Physicochemical properties and spectroanalytical data (NMR, IR, and elemental analysis) confirmed the molecular structures of the synthesized derivatives. Rigorous characterization ensures accurate identification and supports further investigations .
Benzylic Position Chemistry
The benzylic position in Cambridge ID 7037833 offers opportunities for functionalization and synthetic modifications. Resonance stabilization of the benzylic carbocation influences substitution reactions, making it an interesting area for exploration .
Leishmanial and Antimalarial Evaluation
In related research, molecular docking studies were performed on compounds targeting Leishmania parasites (Lm-PTR1) and Plasmodium berghei. Compound 13 exhibited better antileishmanial activity, while compounds 14 and 15 showed significant inhibition effects against P. berghei. These findings expand the compound’s potential applications in infectious disease treatment .
将来の方向性
特性
IUPAC Name |
2-[(4-bromophenyl)methyl-(4-chlorophenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClN2O3S/c16-12-3-1-11(2-4-12)9-19(10-15(18)20)23(21,22)14-7-5-13(17)6-8-14/h1-8H,9-10H2,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJMEGPNGLKXCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN(CC(=O)N)S(=O)(=O)C2=CC=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

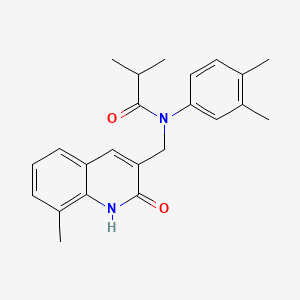
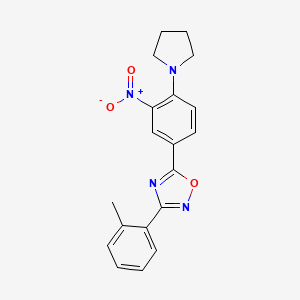

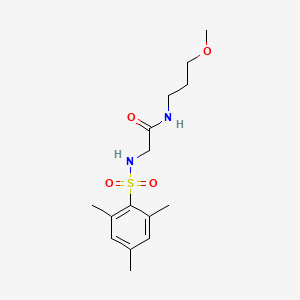

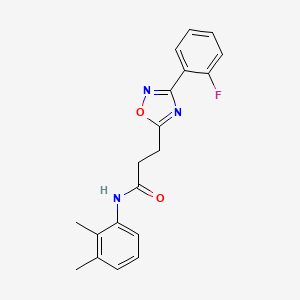
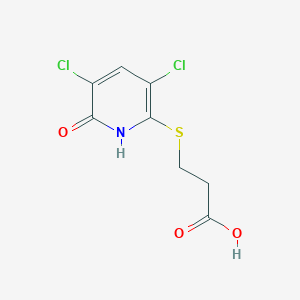

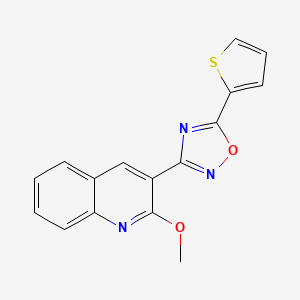
![3-[4-(Ethylsulfamoyl)phenyl]propanamide](/img/structure/B7704344.png)
